molecular formula C15H25NO4S2 B7112442 N-ethyl-N-[(2-methylphenyl)methyl]-4-methylsulfonylbutane-1-sulfonamide

N-ethyl-N-[(2-methylphenyl)methyl]-4-methylsulfonylbutane-1-sulfonamide

Cat. No.: B7112442
M. Wt: 347.5 g/mol
InChI Key: GOUGVOPQTQNMHL-UHFFFAOYSA-N
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Description

N-ethyl-N-[(2-methylphenyl)methyl]-4-methylsulfonylbutane-1-sulfonamide is a complex organic compound with a unique structure that includes both sulfonamide and sulfonyl functional groups

Properties

IUPAC Name

N-ethyl-N-[(2-methylphenyl)methyl]-4-methylsulfonylbutane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO4S2/c1-4-16(13-15-10-6-5-9-14(15)2)22(19,20)12-8-7-11-21(3,17)18/h5-6,9-10H,4,7-8,11-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOUGVOPQTQNMHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1C)S(=O)(=O)CCCCS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-N-[(2-methylphenyl)methyl]-4-methylsulfonylbutane-1-sulfonamide typically involves multiple steps. One common method includes the reaction of 2-methylbenzylamine with ethyl bromide to form N-ethyl-2-methylbenzylamine. This intermediate is then reacted with 4-methylsulfonylbutane-1-sulfonyl chloride under basic conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and bases like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-N-[(2-methylphenyl)methyl]-4-methylsulfonylbutane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl groups can be oxidized to form sulfonic acids.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts or under elevated temperatures.

Major Products Formed

    Oxidation: Sulfonic acids and other oxidized derivatives.

    Reduction: Amines and other reduced products.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N-ethyl-N-[(2-methylphenyl)methyl]-4-methylsulfonylbutane-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-ethyl-N-[(2-methylphenyl)methyl]-4-methylsulfonylbutane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic or biological effect. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-N-[(2-methylphenyl)methyl]-4-methylsulfonylbutane-1-sulfonamide
  • N-ethyl-N-[(2-chlorophenyl)methyl]-4-methylsulfonylbutane-1-sulfonamide
  • N-ethyl-N-[(2-methylphenyl)methyl]-4-ethylsulfonylbutane-1-sulfonamide

Uniqueness

N-ethyl-N-[(2-methylphenyl)methyl]-4-methylsulfonylbutane-1-sulfonamide is unique due to its specific combination of functional groups and its structural configuration. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds. The presence of both sulfonamide and sulfonyl groups can enhance its binding affinity to molecular targets and its overall stability.

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